4-Bromo-3-fluorobenzoic acid
Description
Contextualization of Halogenated Benzoic Acids in Organic Synthesis and Medicinal Chemistry
Halogenated benzoic acids represent a pivotal class of molecules in the fields of organic synthesis and medicinal chemistry. Their utility stems from the presence of halogen substituents, which modulate the electronic properties and reactivity of the benzoic acid scaffold. rsc.org In organic synthesis, these compounds serve as crucial intermediates. chemshuttle.com The carboxylic acid group can direct reactions to specific positions on the aromatic ring, while the halogen atoms can be readily substituted or participate in cross-coupling reactions, enabling the construction of more complex molecular architectures. nih.gov This reactivity is fundamental to the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals like herbicides and insecticides, and advanced materials. chemshuttle.comnbinno.com
Significance of Bromine and Fluorine Substituents in Aromatic Systems
The presence of both bromine and fluorine on an aromatic ring, as seen in 4-bromo-3-fluorobenzoic acid, imparts a unique combination of properties that are highly advantageous in chemical and biological applications.
Fluorine is the most electronegative element, and its incorporation into an aromatic system can profoundly alter a molecule's characteristics. nih.gov In medicinal chemistry, replacing a hydrogen atom with fluorine often increases metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net This can lead to an improved duration of action for a drug. Fluorine substitution can also lower the pKa of nearby functional groups, making acidic groups more acidic and basic groups less basic, which can affect a drug's solubility and transport across biological membranes. mdpi.com While fluorine is a poor hydrogen bond acceptor, its presence can significantly enhance the lipophilicity of aromatic compounds, a critical factor in drug design. researchgate.netnih.gov
Bromine , a larger and more polarizable halogen, introduces different but equally important effects. Bromoarenes are often more reactive than their chloroarene counterparts in common cross-coupling reactions, making them valuable synthetic intermediates. rsc.org A key feature of bromine (and other heavy halogens) is its ability to form halogen bonds. This is a non-covalent interaction where the halogen atom acts as an electrophilic region (known as a σ-hole) and interacts with a nucleophile, such as a carbonyl oxygen in a protein's backbone. ump.edu.placs.org This interaction can significantly enhance the binding affinity and selectivity of a drug for its target, a phenomenon that is increasingly exploited in rational drug design. rsc.orgump.edu.pl
The combination of the strong inductive electron-withdrawing effect of fluorine and the reactivity and halogen-bonding capability of bromine makes di-halogenated compounds like this compound particularly powerful tools in contemporary research.
Overview of Research Trajectories for this compound
Research involving this compound is primarily focused on its application as a strategic intermediate and building block in several key areas. smolecule.com Its defined structure and reactive sites make it a valuable precursor for more complex molecules with specific functional properties.
Pharmaceutical Synthesis: A major research trajectory is its use as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents. smolecule.comchemicalbook.com The structural features of the molecule allow it to serve as a scaffold for constructing compounds that can effectively interact with biological targets. smolecule.com
Chemical Research and Synthesis Development: In fundamental chemical research, it is utilized for developing new compounds and studying reaction mechanisms. smolecule.com Researchers have explored various synthetic routes to produce this compound and its derivatives, including the oxidation of 4-bromo-3-fluorotoluene (B33196) or multi-step processes starting from 3-fluorobenzoic acid. smolecule.comnbinno.com
Materials Science: There is growing interest in using this compound as a precursor for functional materials. smolecule.com Its properties are being investigated for the creation of polymers and other materials with tailored optical or electrical characteristics, including liquid crystals used in display technologies. smolecule.comnbinno.com
Proteomics Research: An interesting application has been found in the field of proteomics, where this compound has been used as a cleavable crosslinker to study protein-protein interactions. smolecule.com
The compound's enhanced acidity compared to unsubstituted benzoic acid, due to the electron-withdrawing effects of its halogen substituents, also influences its reactivity and solubility, further broadening its utility in various synthetic applications. smolecule.com
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₄BrFO₂ | smolecule.comscbt.com |
| Molecular Weight | ~219.01 g/mol | smolecule.comscbt.com |
| Appearance | White crystalline solid/powder | smolecule.com |
| Melting Point | 207 - 213 °C | smolecule.comchemsrc.com |
| Boiling Point (Predicted) | 296.1 ± 25.0 °C at 760 mmHg | smolecule.comchemsrc.com |
| Density (Predicted) | 1.8 ± 0.1 g/cm³ | smolecule.comchemsrc.com |
| pKa (Predicted) | 3.63 ± 0.10 | smolecule.com |
| Flash Point (Predicted) | 132.9 ± 23.2 °C | smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYOGXPGIDWJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378389 | |
| Record name | 4-Bromo-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153556-42-4 | |
| Record name | 4-Bromo-3-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153556-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-bromo-3-fluoro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153556424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-bromo-3-fluoro- | |
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| Record name | 4-Bromo-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
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| Record name | 4-BROMO-3-FLUOROBENZOIC ACID | |
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Synthetic Methodologies and Reaction Pathways for 4 Bromo 3 Fluorobenzoic Acid and Its Derivatives
Direct Synthesis of 4-Bromo-3-fluorobenzoic Acid
The direct synthesis of this compound has been explored through methods that build the molecule from simpler aromatic precursors. These methodologies are often designed for industrial-scale production, prioritizing cost-effective reagents and high yields.
A prominent and economically viable method for producing this compound is a one-pot, three-step process starting from fluorobenzene (B45895). google.comgoogle.com This synthesis involves an initial Friedel-Crafts acylation, followed by electrophilic aromatic bromination, and concluding with an oxidative cleavage to form the carboxylic acid. google.comgoogle.com This pathway is advantageous as it utilizes readily available starting materials and avoids the isolation of intermediates, streamlining the production process. google.com
The first step, a Friedel-Crafts acylation, involves reacting fluorobenzene with an acylating agent like acetyl chloride. This reaction requires a Lewis acid catalyst to generate the highly electrophilic acylium ion. quora.comlibretexts.orgmasterorganicchemistry.com Aluminum chloride (AlCl₃) is the preferred and most commonly used catalyst for this transformation. google.comgoogle.com
The primary role of aluminum chloride is to coordinate with the acyl chloride, facilitating the departure of the chloride ion and forming a reactive acylium cation (CH₃CO⁺). quora.comlibretexts.org This electrophile then attacks the electron-rich benzene (B151609) ring. In the case of fluorobenzene, the fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons and stabilize the intermediate carbocation (arenium ion). Consequently, the acylation occurs predominantly at the para-position, yielding 4-fluoroacetophenone as the major product. This high regioselectivity is crucial for the success of the subsequent steps. The catalyst is used in stoichiometric amounts, typically around 1 to 1.6 moles per mole of fluorobenzene, to ensure a high conversion rate. google.com
| Reagent | Molar Ratio (to Fluorobenzene) | Role | Reaction Temperature |
|---|---|---|---|
| Fluorobenzene | 1.0 | Starting Material | 30-35 °C |
| Aluminum Chloride (AlCl₃) | ~1.5 | Lewis Acid Catalyst | |
| Acetyl Chloride | ~1.05 | Acylating Agent |
Following the acylation, the bromination step is carried out directly on the reaction mixture without isolating the 4-fluoroacetophenone intermediate. google.com The reaction mixture is heated, and bromine is added. The directing effects of the substituents on the intermediate ring—the para-fluoro and acetyl groups—determine the position of bromination. The fluorine atom directs electrophiles to its ortho position (C3), while the acetyl group, a deactivating meta-director, also directs to the C3 position. This concordance of directing effects leads to highly regioselective bromination at the desired position, yielding 3-bromo-4-fluoroacetophenone. google.comgoogle.com
The reaction is typically conducted at an elevated temperature, in the range of 50°C to 150°C, with specific examples showing the addition of bromine at 90-100°C. google.comgoogle.com The mixture is stirred for a period to ensure the reaction goes to completion before the product is separated for the final oxidation step. google.com
The final step in this sequence is the conversion of the acetyl group of 3-bromo-4-fluoroacetophenone into a carboxylic acid moiety. This is achieved through an oxidative cleavage, specifically a haloform reaction, using a hypochlorite (B82951) solution, such as technical chlorine liquor (sodium hypochlorite). google.comgoogle.com The brominated ketone intermediate is added to the hypochlorite solution and stirred. The reaction proceeds by oxidation of the methyl ketone to a carboxylate, with the concurrent formation of chloroform. google.com
| Step | Key Reagents | Temperature | Intermediate/Product | Overall Yield |
|---|---|---|---|---|
| Acylation | Fluorobenzene, Acetyl Chloride, AlCl₃ | 30-60 °C | 4-Fluoroacetophenone | ~87% |
| Bromination | Bromine | 90-100 °C | 3-Bromo-4-fluoroacetophenone | |
| Oxidation | Hypochlorite Solution, HCl | ~65 °C | This compound |
While the synthesis from fluorobenzene is highly effective, alternative pathways have been documented, primarily in academic literature. These routes often involve more complex transformations and may not be as economically viable for large-scale production but are significant from a research perspective.
An alternative method for preparing this compound involves a sequence starting from 3-bromo-4-aminotoluene. google.com This route utilizes a Schiemann reaction to introduce the fluorine atom onto the aromatic ring. The process begins with the diazotization of 3-bromo-4-aminotoluene in the presence of tetrafluoroboric acid to form the corresponding 3-bromo-toluene-4-diazonium tetrafluoroborate (B81430) salt. google.com
This diazonium salt is then subjected to pyrolysis (thermal decomposition), which results in the formation of 3-bromo-4-fluorotoluene (B1266451). google.com The final step is the oxidation of the methyl group of 3-bromo-4-fluorotoluene to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate. google.com
Alternative Synthetic Routes and their Research Implications
Synthesis of Related Halogenated Benzoic Acid Derivatives
The synthesis of derivatives often involves multi-step sequences starting from a pre-functionalized precursor. A notable example is the preparation of 2-amino-4-bromo-3-fluorobenzoic acid. This compound can be synthesized from 6-bromo-7-fluoroindoline-2,3-dione (B1445371) in a high-yielding reaction. chemicalbook.com
The reaction involves the oxidative cleavage of the indoline-2,3-dione ring. The starting material is treated with hydrogen peroxide in a sodium hydroxide (B78521) solution at a low temperature (0 °C), followed by stirring at room temperature. The reaction is then quenched and acidified, causing the desired 2-amino-4-bromo-3-fluorobenzoic acid to precipitate as a solid. This method is highly effective, affording the product in a 94% yield. chemicalbook.com
Table 2: Synthesis of 2-Amino-4-bromo-3-fluorobenzoic Acid chemicalbook.com
| Parameter | Details |
| Starting Material | 6-bromo-7-fluoroindoline-2,3-dione |
| Reagents | Hydrogen peroxide (H₂O₂), Sodium hydroxide (NaOH), Hydrochloric acid (HCl) |
| Reaction Type | Oxidative Cleavage |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 16 hours |
| Work-up | Quenching with Na₂SO₃, acidification with HCl |
| Product Isolation | Filtration |
| Yield | 94% |
The functionalization of polyhalogenated benzene rings is governed by the principles of electrophilic aromatic substitution. The existing substituents on the ring dictate the position and rate of further substitution. uomustansiriyah.edu.iq
Directing Effects: Substituents are classified as either ortho-, para- directing or meta- directing. Halogens (F, Br) are deactivating yet ortho-, para- directing. This is due to a combination of their inductive electron-withdrawing effect, which deactivates the ring, and their ability to donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org The carboxylic acid group (-COOH) is a strong deactivating and meta- directing group. quora.com
Reactivity: The presence of multiple deactivating groups, such as halogens and a carboxylic acid, makes the aromatic ring significantly less reactive towards electrophiles. uomustansiriyah.edu.iq Therefore, forcing conditions or strong electrophiles, often generated with the help of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), are typically required for further substitution reactions like halogenation. libretexts.orgmasterorganicchemistry.com
Steric Hindrance: The size of the existing substituents can influence the regioselectivity of the substitution. Large groups may hinder attack at the adjacent ortho positions, favoring substitution at the less hindered para position. libretexts.org
In the case of this compound, the carboxylic acid group directs incoming electrophiles to the meta position (position 5). The fluorine and bromine atoms direct to their ortho and para positions. The combined effect and the deactivation of the ring must be considered when planning further functionalization.
Strategies for Derivatization of this compound
The carboxylic acid functional group is a versatile handle for a wide range of derivatization reactions.
Esterification is a common transformation of carboxylic acids. The reaction of this compound with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent, yields the corresponding ester. The product of reaction with ethanol is this compound ethyl ester. chemicalbook.com
A general method for the esterification of aryl acids involves using N-bromosuccinimide (NBS) as a catalyst under mild conditions. nih.gov The carboxylic acid is mixed with the alcohol (in this case, ethanol) and a catalytic amount of NBS and heated. The reaction is typically followed by an aqueous work-up to remove impurities and isolation of the ester product.
Table 3: General Conditions for NBS-Catalyzed Esterification nih.gov
| Parameter | Details |
| Substrate | Aryl Carboxylic Acid (e.g., this compound) |
| Reagent | Alcohol (e.g., Ethanol) |
| Catalyst | N-bromosuccinimide (NBS) |
| Temperature | ~70 °C |
| Work-up | Aqueous wash with Na₂S₂O₃ and NaHCO₃ |
| Product | Corresponding Ester (e.g., this compound ethyl ester) |
Amides are synthesized from carboxylic acids by reaction with amines. The direct reaction is often slow, so the carboxylic acid is typically activated first. A common laboratory method involves the use of peptide coupling agents. For the synthesis of a substituted N,N-dimethylbenzamide, this compound would be reacted with dimethylamine.
A representative procedure, used for the synthesis of the analogous 4-bromo-2-fluoro-N-methylbenzamide, involves treating the carboxylic acid with the amine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). chemicalbook.com A base such as N,N-diisopropylethylamine (DIPEA) is often added to neutralize the acid formed. The reaction is typically run in an aprotic solvent like N,N-dimethylformamide (DMF) at room temperature. The resulting product, in this case, would be 4-bromo-3-fluoro-N,N-dimethylbenzamide. uni.lu
Table 4: General Conditions for Amidation using EDCI/HOBt chemicalbook.com
| Parameter | Details |
| Substrate | Carboxylic Acid (e.g., this compound) |
| Reagent | Amine (e.g., Dimethylamine) |
| Coupling Agents | EDCI, HOBt |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | Room Temperature |
| Product | Corresponding Amide (e.g., 4-bromo-3-fluoro-N,N-dimethylbenzamide) |
Nucleophilic Substitution of Halogen Atoms
The presence of both a bromine and a fluorine atom on the aromatic ring of this compound and its derivatives allows for a range of nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these halogens is influenced by the electronic nature of the benzene ring, which is substituted with an electron-withdrawing carboxylic acid group (or its derivatives). This functional group enhances the ring's susceptibility to nucleophilic attack, particularly at the positions ortho and para to it.
In this compound, the fluorine atom is situated meta to the carboxylic acid group, while the bromine atom is in the para position. Generally, in nucleophilic aromatic substitution reactions, the rate of substitution is influenced by the electronegativity and the leaving group ability of the halogen. Fluorine, being the most electronegative halogen, strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Although bromide is a better leaving group than fluoride (B91410) in SN1 and SN2 reactions, in SNAr reactions, the rate-determining step is often the initial attack of the nucleophile. Therefore, the C-F bond is typically more readily attacked.
The position of the electron-withdrawing group is crucial. For a nucleophilic aromatic substitution to proceed efficiently, the electron-withdrawing group should be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex through resonance. In the case of this compound, the bromine atom is para to the carboxylic acid group, which would facilitate nucleophilic attack at the C4 position.
Common nucleophiles used in these reactions include alkoxides, phenoxides, amines, and thiolates. For instance, the reaction of a derivative of 3-bromo-4-fluorobenzoic acid with potassium phenolate (B1203915) in the presence of a copper catalyst can lead to the substitution of the halogen atom to form a phenoxy-benzoic acid derivative. While specific examples for this compound are not abundant in readily available literature, the principles of SNAr reactions on similar compounds, such as 2-bromobenzoic acids, have been demonstrated. Copper-catalyzed amination of 2-bromobenzoic acids with various aliphatic and aromatic amines has been shown to proceed with high regioselectivity, yielding N-aryl and N-alkyl anthranilic acid derivatives. nih.gov This suggests that the bromine atom in this compound could similarly be targeted for substitution by various amines under copper catalysis.
The following table summarizes potential nucleophilic substitution reactions on this compound derivatives:
| Nucleophile | Potential Product | Reaction Conditions |
| Amine (R-NH₂) | 4-Amino-3-fluorobenzoic acid derivative | Copper catalysis |
| Alkoxide (R-O⁻) | 4-Alkoxy-3-fluorobenzoic acid derivative | Heat, polar aprotic solvent |
| Thiolate (R-S⁻) | 4-Thioether-3-fluorobenzoic acid derivative | Base, polar aprotic solvent |
Bioconjugation Chemistry Applications
Bioconjugation is the chemical strategy of covalently linking two molecules, where at least one is a biomolecule, such as a protein, antibody, or nucleic acid. wikipedia.org While direct applications of this compound in bioconjugation are not extensively documented, its functional groups offer potential for its use as a linker or building block in this field.
The carboxylic acid group is a key functional handle for bioconjugation. It can be activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with primary amine groups present on the side chains of lysine (B10760008) residues in proteins to form stable amide bonds. youtube.com This is a widely used method for protein labeling and modification. A derivative of this compound could be incorporated into a larger molecule that is then conjugated to a protein via this chemistry.
The halogen atoms on the aromatic ring also present opportunities for bioconjugation. The bromine atom, in particular, can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This would allow for the attachment of the 4-bromo-3-fluorobenzoyl moiety to other molecules that have been functionalized with boronic acids or terminal alkynes. These molecules could, in turn, be linked to biomolecules.
Furthermore, the concept of bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes, is central to modern bioconjugation. libretexts.org While not a classic bioorthogonal handle itself, the functionalities of this compound could be used to synthesize more complex molecules containing bioorthogonal groups like azides or alkynes. For example, the carboxylic acid could be coupled to a linker containing an azide (B81097) group, which could then be used in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction for conjugation to a biomolecule modified with a strained alkyne.
The following table outlines potential bioconjugation strategies involving derivatives of this compound:
| Functional Group | Activation/Reaction | Target on Biomolecule | Linkage |
| Carboxylic Acid | EDC/NHS activation | Amine (e.g., Lysine) | Amide |
| Bromo Group | Palladium-catalyzed cross-coupling (e.g., Suzuki) | Boronic acid-modified biomolecule | Carbon-Carbon |
| Carboxylic Acid | Amide coupling to an azide- or alkyne-containing linker | Bioorthogonally modified biomolecule | Triazole (via click chemistry) |
Chemical Reactivity and Mechanistic Studies of 4 Bromo 3 Fluorobenzoic Acid
Analysis of Functional Group Reactivity
The chemical behavior of 4-bromo-3-fluorobenzoic acid is dictated by the interplay of its three functional components: the carboxylic acid group, the halogen substituents (bromine and fluorine), and the aromatic ring itself.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a primary site of reactivity in this compound. It undergoes reactions typical of aromatic carboxylic acids, such as esterification and amide formation.
Esterification: The compound can be converted to its corresponding esters. For example, reaction with methanol (B129727) in the presence of an acid catalyst or a reagent like acetyl chloride yields methyl 3-bromo-4-fluorobenzoate. chemicalbook.com One documented synthesis involves dissolving 3-bromo-4-fluorobenzoic acid in methanol and slowly adding acetyl chloride, resulting in a 90% yield of the methyl ester. chemicalbook.com Another method describes the reaction of 4-fluoro-3-bromobenzoyl fluoride (B91410) with methanol to produce the same ester with a 93% yield. prepchem.com
Amide Formation: The carboxylic acid can be activated and reacted with amines to form amides. For instance, the synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide has been achieved by reacting 4-bromobenzoic acid with (S)-1-phenylethanamine. researchgate.net Similar principles apply to this compound, where the carboxyl group can be converted to an acyl chloride or activated with coupling agents to facilitate reaction with a wide range of amines.
The electronic effects of the halogen substituents, being electron-withdrawing, can slightly increase the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid, which in turn can influence the reaction conditions required for these transformations.
Influence of Halogen Substituents (Bromine and Fluorine) on Aromatic Ring Activation/Deactivation
The presence of both bromine and fluorine atoms on the benzene (B151609) ring significantly influences its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. Both halogens act as deactivating groups, making the ring less reactive than benzene itself. masterorganicchemistry.comlibretexts.org This deactivation stems from their strong electron-withdrawing inductive effect (-I), a consequence of their high electronegativity. lumenlearning.comlibretexts.org
For halogens, the inductive effect is stronger than the resonance effect, resulting in a net deactivation of the ring. lumenlearning.comlibretexts.org The order of deactivation among halogens is typically I > Br > Cl > F. quora.comquora.com This is because while fluorine is the most electronegative (strongest -I effect), its 2p orbitals have a size similar to carbon's 2p orbitals, allowing for more effective p-π orbital overlap and a more significant counteracting +M effect. quora.comcsbsju.edu In contrast, the larger p orbitals of bromine result in less effective overlap and a weaker +M effect. Consequently, the ring in this compound is deactivated by both halogens, as well as by the strongly deactivating carboxylic acid group.
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring | Directing Effect |
|---|---|---|---|---|
| -F (Fluorine) | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating | Ortho, Para |
| -Br (Bromine) | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating | Ortho, Para |
| -COOH (Carboxylic Acid) | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |
Role of Intramolecular Interactions (e.g., Hydrogen Bonding from Amino Groups)
While this compound itself lacks an amino group, its derivatives, such as 2-amino-4-bromo-3-fluorobenzoic acid, highlight the importance of intramolecular interactions. cymitquimica.com In aminobenzoic acids, the amino (-NH2) and carboxylic acid (-COOH) groups can engage in hydrogen bonding. ucl.ac.ukresearchgate.net For example, in p-aminobenzoic acid, hydrogen bonding plays a crucial role in forming specific crystal packing motifs, such as dimers. ucl.ac.ukchemrxiv.org
Regioselectivity in Chemical Transformations
Directing Effects of Existing Substituents in Electrophilic Aromatic Substitution
Regioselectivity in EAS reactions is determined by the directing effects of the substituents already present on the ring. These groups guide the incoming electrophile to specific positions. lumenlearning.comchemistrytalk.org
Carboxylic Acid (-COOH): This is a strong deactivating and meta-directing group. libretexts.org It withdraws electron density from the ring through both induction and resonance, destabilizing the carbocation intermediates formed during ortho and para attack. Therefore, it directs incoming electrophiles to the position meta to itself (C-5).
Fluorine (-F): As a halogen, fluorine is a deactivating but ortho, para-directing group. libretexts.orglibretexts.org It directs incoming electrophiles to positions C-2 and C-4 (relative to itself).
Bromine (-Br): Bromine is also a deactivating, ortho, para-directing halogen. libretexts.orglibretexts.org It directs incoming electrophiles to positions C-3 and C-5 (relative to itself).
In this compound, these effects combine. The C-4 position is blocked by bromine, and the C-3 position is blocked by fluorine. The directing effects of the three groups converge:
The -COOH group directs to C-5 .
The -F group directs to C-2 and C-4 (blocked).
The -Br group directs to C-3 (blocked) and C-5 .
Both the carboxylic acid and the bromine group strongly direct an incoming electrophile to the C-5 position . The fluorine atom directs to the C-2 position. Given the strong meta-directing nature of the COOH group and the reinforcing direction from the bromine, substitution is most likely to occur at the C-5 position, which is meta to the carboxyl group and ortho to the bromine. However, the cumulative deactivating effect of all three substituents makes further electrophilic substitution on this ring very difficult to achieve.
| Substituent | Position | Directing Influence On |
|---|---|---|
| -COOH | C1 | C3 (occupied), C5 |
| -F | C3 | C2, C4 (occupied) |
| -Br | C4 | C3 (occupied), C5 |
| Consensus Position | C5 |
Nucleophilic Attack Hotspots and Preferred Reaction Sites
Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org The carboxylic acid, fluorine, and bromine groups all withdraw electron density, making the ring in this compound electron-deficient and thus a potential substrate for SNAr.
The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks a carbon atom bearing a leaving group, forming a negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comchemistrysteps.com This intermediate is only stable if the negative charge can be delocalized by electron-withdrawing groups positioned ortho or para to the site of attack. libretexts.org
In this compound, the potential leaving groups are Br⁻ and F⁻.
Attack at C-4 (displacing Br⁻): A nucleophile attacking the carbon bearing the bromine atom would place the negative charge on the intermediate, which can be delocalized onto the ortho-positioned fluorine (at C-3) and the para-positioned carboxylic acid group (at C-1). This is a highly stabilized intermediate.
Attack at C-3 (displacing F⁻): An attack at the carbon bearing the fluorine atom would generate an intermediate where the negative charge is stabilized by the ortho-positioned bromine (at C-4) and the meta-positioned carboxylic acid group. Stabilization from a meta group is not possible via resonance, making this intermediate less stable. libretexts.org
Therefore, the primary hotspot for nucleophilic attack is the C-4 position , leading to the displacement of the bromide ion. While fluorine is more electronegative, which can increase the rate of the initial attack, the stability of the Meisenheimer complex is paramount. The delocalization of the negative charge by the para-COOH group makes the pathway involving bromide displacement significantly more favorable. libretexts.orgmasterorganicchemistry.com
Mechanistic Investigations of Key Reactions
The chemical behavior of this compound is largely dictated by the reactivity of its carboxylic acid group and the carbon-bromine bond. Understanding the mechanisms of its key reactions is crucial for its application in organic synthesis.
Detailed Mechanisms of Esterification and Amidation
The carboxylic acid moiety of this compound readily undergoes esterification and amidation, common transformations for this functional group. The mechanisms for these reactions can be facilitated by acid catalysis or through the use of coupling agents.
Esterification Mechanisms
Two prevalent methods for the esterification of carboxylic acids are the Fischer esterification and the Steglich esterification.
The Fischer esterification is an acid-catalyzed process that involves the reaction of a carboxylic acid with an alcohol. nih.govorganic-chemistry.orgbyjus.com The mechanism, which is reversible, proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of this compound by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups, creating a good leaving group (water).
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule.
Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.
The Steglich esterification offers a milder method for ester formation, which is particularly useful for substrates that are sensitive to strong acids. frontiersin.orgwuxiapptec.com This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). frontiersin.orgnih.gov
Activation of the Carboxylic Acid: DCC reacts with this compound to form a highly reactive O-acylisourea intermediate. frontiersin.org
Acyl Transfer to Catalyst: DMAP, a stronger nucleophile than the alcohol, attacks the O-acylisourea, forming a reactive acylpyridinium intermediate. This intermediate is often referred to as an "active ester".
Nucleophilic Attack by the Alcohol: The alcohol then attacks the activated acylpyridinium intermediate.
Formation of the Ester: The tetrahedral intermediate collapses, yielding the ester and regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming a dicyclohexylurea byproduct.
Amidation Mechanisms
Direct reaction of a carboxylic acid with an amine is generally unfavorable as the basic amine will deprotonate the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. yonedalabs.com Therefore, coupling agents are commonly employed to facilitate amide bond formation.
A widely used method involves the use of carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) . yonedalabs.comwikipedia.orgorganic-chemistry.org The mechanism is analogous to the initial stages of the Steglich esterification:
Activation of the Carboxylic Acid: The nitrogen of the carbodiimide (B86325) deprotonates the carboxylic acid. The resulting carboxylate then attacks the central carbon of the protonated carbodiimide, forming the reactive O-acylisourea intermediate. This process converts the hydroxyl group into a good leaving group. yonedalabs.comrsc.org
Nucleophilic Attack by the Amine: The amine, acting as the nucleophile, directly attacks the carbonyl carbon of the activated O-acylisourea intermediate.
Formation of the Amide: A tetrahedral intermediate is formed, which then collapses. The dicyclohexylurea or the corresponding urea (B33335) from EDC is eliminated as a leaving group, resulting in the formation of the desired amide. semanticscholar.org
| Reagent/Method | Key Features | Applicability to this compound |
| Fischer Esterification | Acid-catalyzed, reversible, often requires excess alcohol or removal of water. nih.govbyjus.com | Suitable for simple alcohols, but the acidic conditions might not be compatible with sensitive substrates. |
| Steglich Esterification | Mild conditions, uses DCC and a DMAP catalyst. frontiersin.orgnih.gov | Advantageous for sterically hindered alcohols or acid-labile substrates. |
| DCC/EDC Amidation | Uses a coupling agent to activate the carboxylic acid, preventing acid-base neutralization. yonedalabs.com | An effective and common method for forming amides from this compound and various amines. |
Proposed Mechanisms for Halogen Exchange or Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound is a key site for modification through halogen exchange and various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating more complex molecules.
Halogen Exchange Reactions
Halogen exchange, often referred to as an aromatic Finkelstein reaction, can be used to replace the bromine atom with another halogen, typically iodine. These transformations are often catalyzed by transition metals, with copper(I) salts being particularly common. organic-chemistry.orgmdma.chnih.gov
A proposed mechanism for a copper(I)-catalyzed halogen exchange involves the following steps:
Oxidative Addition: The copper(I) catalyst, often stabilized by a ligand such as a diamine, undergoes oxidative addition to the carbon-bromine bond of this compound. mdpi.com
Ligand Exchange: The bromide ion in the resulting copper(III) complex is replaced by an iodide ion from the salt used in the reaction (e.g., NaI).
Reductive Elimination: The aryl iodide product is formed through reductive elimination, regenerating the copper(I) catalyst.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The general reactivity order for aryl halides in these reactions is I > Br > Cl, making the bromo-substituent on this compound a suitable handle for these transformations. wuxiapptec.com The catalytic cycles for reactions like Suzuki, Heck, and Buchwald-Hartwig amination share common fundamental steps.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an organoboron compound and an aryl halide. yonedalabs.comlibretexts.orgwikipedia.org The proposed catalytic cycle for the reaction of this compound is as follows:
Oxidative Addition: A palladium(0) complex, typically bearing phosphine (B1218219) ligands, inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. yonedalabs.comlibretexts.org
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the bromide. organic-chemistry.orglibretexts.org
Reductive Elimination: The two organic groups on the palladium center couple, forming the new biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.com
Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene. byjus.comwikipedia.orgorganic-chemistry.org
Oxidative Addition: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound. byjus.comwikipedia.org
Alkene Insertion (Syn-addition): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-aryl bond. byjus.com
Beta-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and the substituted alkene product. This step typically proceeds to give the trans isomer. byjus.com
Regeneration of Catalyst: The base present in the reaction mixture removes the hydride from the palladium, regenerating the Pd(0) catalyst.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl halide and an amine. wikipedia.orglibretexts.orgjk-sci.com
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound. wikipedia.orgjk-sci.com
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex. In the presence of a strong base, the amine is deprotonated to form an amido complex.
Reductive Elimination: The aryl group and the amido group couple in a reductive elimination step to form the C-N bond of the final arylamine product and regenerate the Pd(0) catalyst. wikipedia.orgjk-sci.com
| Reaction | Coupling Partner | Bond Formed | Key Mechanistic Steps |
| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C | Oxidative Addition, Transmetalation, Reductive Elimination yonedalabs.comlibretexts.org |
| Heck Reaction | Alkene | C-C | Oxidative Addition, Alkene Insertion, Beta-Hydride Elimination byjus.comwikipedia.org |
| Buchwald-Hartwig Amination | Amine | C-N | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination wikipedia.orgjk-sci.com |
| Copper-Catalyzed Halogen Exchange | Halide Salt (e.g., NaI) | C-I | Oxidative Addition, Ligand Exchange, Reductive Elimination mdma.chnih.gov |
Advanced Structural Characterization of 4 Bromo 3 Fluorobenzoic Acid and Its Co Crystals
Crystallographic Investigations (X-ray Diffraction Studies)
X-ray diffraction (XRD) is the cornerstone of solid-state structural analysis, providing precise information about the arrangement of atoms in a crystalline solid. Both single-crystal and powder XRD techniques are indispensable for a comprehensive understanding of the structural attributes of 4-Bromo-3-fluorobenzoic acid.
Table 1: Representative Crystallographic Data for a Halogenated Benzoic Acid Complex (Data for 3-fluorobenzoic acid–4-acetylpyridine (1/1) at 100 K) nih.gov
| Parameter | Value |
| Empirical Formula | C₇H₅FO₂·C₇H₇NO |
| Formula Weight | 261.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.0498 (11) |
| b (Å) | 10.5779 (8) |
| c (Å) | 11.5045 (8) |
| β (°) | 92.026 (4) |
| Volume (ų) | 1222.23 (18) |
| Z | 4 |
This data provides the fundamental unit cell dimensions and symmetry of the crystal lattice. For this compound and its co-crystals, SCXRD would be instrumental in elucidating the precise geometry of the molecule and the nature of the intermolecular interactions that dictate the crystal packing.
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and can be employed to study polymorphism—the ability of a compound to exist in more than one crystal structure. Each polymorph of a compound will produce a unique PXRD pattern, characterized by a specific set of diffraction peaks at different scattering angles (2θ). While specific PXRD data for this compound is not available, the PXRD patterns of different co-crystals, such as those of chlordiazepoxide with p-aminobenzoic acid, demonstrate how this technique can differentiate between new crystalline phases and the starting materials. The appearance of new, distinct diffraction peaks confirms the formation of a co-crystal ijres.org.
Table 2: Representative Powder X-ray Diffraction Peaks for a Co-crystal (Illustrative new peaks for a hypothetical co-crystal)
| 2θ (°) | Intensity |
| 8.5 | Medium |
| 12.3 | Strong |
| 15.8 | Medium |
| 19.1 | Weak |
| 22.7 | Strong |
| 25.4 | Medium |
By comparing the experimental PXRD pattern of a sample of this compound to known patterns or to patterns calculated from single-crystal data, one could identify the specific polymorph present and ensure phase purity.
Analysis of Intermolecular Interactions
The assembly of molecules in the crystalline state is governed by a variety of non-covalent interactions. A thorough understanding of these interactions is crucial for crystal engineering and for predicting the properties of the solid form.
Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in the formation of predictable supramolecular structures. In the case of this compound, the carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that this compound forms the classic carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds to form a stable eight-membered ring.
Table 3: Representative Hydrogen Bond Geometries in a Halogenated Benzoic Acid Co-crystal (Data for 3-fluorobenzoic acid–4-acetylpyridine (1/1)) nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| O-H···N | 0.84 | 1.81 | 2.6428(14) | 175 |
Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F) nih.govwikipedia.org.
In this compound, the bromine atom can participate in halogen bonding, particularly with the carbonyl oxygen of a neighboring molecule (C-Br···O=C). These interactions can compete with or act in concert with hydrogen bonds to direct the supramolecular assembly. In co-crystals of other halogenated benzoic acids with pyridine derivatives, I···O halogen bonds have been observed to play a significant role in the crystal packing acs.org. The geometry of these interactions, specifically the distance between the halogen and the acceptor atom and the C-X···O angle, is critical in defining their strength and directionality.
Table 4: Representative Halogen Bond Geometries (Illustrative data based on analogous structures)
| Donor-X···Acceptor | D-X (Å) | X···A (Å) | D···A (Å) | ∠DXA (°) |
| C-Br···O | 1.90 | < 3.37 | < 5.27 | ~165 |
Note: The X···A distance is typically less than the sum of the van der Waals radii of the two atoms, and the ∠DXA angle is typically close to 180°.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice rsc.org. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored to indicate the nature and strength of the intermolecular contacts. Red spots on the surface highlight close contacts, which are indicative of strong interactions like hydrogen bonds.
Table 5: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative data based on analogous structures) nih.govnih.gov
| Contact Type | Contribution (%) |
| H···H | ~20-45 |
| O···H/H···O | ~10-35 |
| C···H/H···C | ~15-30 |
| Br···H/H···Br | ~5-15 |
| C···C | ~1-5 |
For this compound, a Hirshfeld surface analysis would provide a detailed picture of the interplay between hydrogen bonds, halogen bonds, and other weaker interactions, offering a holistic view of its supramolecular chemistry.
Spectroscopic Elucidation of Molecular Structure
The precise molecular structure and purity of this compound are elucidated through a combination of advanced spectroscopic techniques. These methods provide detailed information on the compound's atomic connectivity, functional groups, vibrational modes, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H NMR spectroscopy reveals the chemical environment of the hydrogen atoms in the molecule. For a compound like this compound, the aromatic protons would exhibit distinct signals influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups. The splitting patterns of these signals would also provide information about the relative positions of the substituents on the benzene (B151609) ring.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbon of the carboxylic acid group appearing at a characteristic downfield position.
The following table summarizes the ¹H and ¹³C NMR data for the related isomer, 3-bromo-4-fluorobenzoic acid, which can be used as a reference for the structural analysis of this compound. rsc.org
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ 8.34 (m, 1H) | δ 170.2 |
| δ 8.07 (m, 1H) | δ 162.7 (d, J = 256.2 Hz) |
| δ 7.23 (m, 1H) | δ 136.1 (d, J = 1.7 Hz) |
| δ 131.5 (d, J = 8.8 Hz) | |
| δ 126.7 (d, J = 3.5 Hz) | |
| δ 116.7 (d, J = 23.1 Hz) | |
| δ 109.5 (d, J = 21.8 Hz) |
Note: Data presented is for the isomer 3-bromo-4-fluorobenzoic acid. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound, which has been recorded using a Bruker Tensor 27 FT-IR instrument, would display characteristic absorption bands corresponding to its key functional groups. nih.gov
The most prominent features in the IR spectrum of this compound are expected to be the broad O-H stretch of the carboxylic acid, the sharp C=O stretch of the carbonyl group, and various C-C and C-H vibrations of the aromatic ring. The presence of the C-Br and C-F bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum.
The following table outlines the expected characteristic IR absorption bands for this compound based on typical frequency ranges for its functional groups. upi.eduresearchgate.net
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Carbonyl | C=O stretch | 1710 - 1680 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| Carboxylic Acid | C-O stretch | 1320 - 1210 |
| Aryl Halide | C-F stretch | 1250 - 1020 |
| Aryl Halide | C-Br stretch | 680 - 515 |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to IR spectroscopy by detecting inelastic scattering of monochromatic light, which also corresponds to molecular vibrations. This technique is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. Studies on substituted benzoic acids demonstrate the utility of Raman spectroscopy in elucidating their vibrational structures. ias.ac.inscielo.br
For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the benzene ring, as well as the C-Br and C-F bonds. The analysis of the Raman spectrum allows for a detailed assignment of the various stretching and bending modes within the molecule.
Based on studies of similar substituted benzoic acids, the following table presents some of the expected key vibrational modes and their approximate Raman shifts for this compound. ias.ac.inijtsrd.com
| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Carbonyl C=O stretch | 1680 - 1630 |
| Aromatic C=C stretch | 1600 - 1570 |
| Aromatic Ring breathing | ~1000 |
| C-F stretch | 1250 - 1100 |
| C-Br stretch | 700 - 550 |
Solid-State Ultraviolet-Visible (UV-Vis) Spectroscopy
Solid-state Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption bands are typically associated with π → π* transitions of the benzene ring.
The position and intensity of these absorption bands are influenced by the substituents on the aromatic ring. The carboxylic acid, bromine, and fluorine groups can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzoic acid, which exhibits a UV absorption band around 221 nm. researchgate.net The electronic and steric effects of these substituents can alter the energy of the electronic transitions, providing insight into the electronic structure of the molecule. cdnsciencepub.com
Mass Spectrometry (LC-MS, UPLC) for Molecular Weight and Purity Assessment
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and assessing its purity. When coupled with liquid chromatography (LC) techniques such as Ultra-Performance Liquid Chromatography (UPLC), it allows for the separation of a sample into its components prior to mass analysis.
UPLC-MS/MS analysis of bromobenzoic acid isomers has been demonstrated as an effective method for their separation and identification. chromatographytoday.com For this compound, this technique would provide a precise measurement of its molecular mass, confirming its elemental composition. The exact mass of this compound is 217.93787 Da. nih.gov The mass spectrum would show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). Furthermore, LC-MS can be used to detect and quantify any impurities present in the sample, thus providing a reliable assessment of its purity.
Computational Chemistry and Theoretical Studies on 4 Bromo 3 Fluorobenzoic Acid
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. For 4-bromo-3-fluorobenzoic acid, DFT serves as a foundational tool for a comprehensive theoretical analysis.
Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process determines stable bond lengths, bond angles, and dihedral angles. For this compound, the primary conformational flexibility arises from the rotation of the carboxylic acid group (-COOH) relative to the benzene (B151609) ring.
Theoretical studies on similar substituted benzoic acids indicate that the benzene ring itself remains largely planar. However, the orientation of the carboxylic acid group can lead to different conformers. DFT calculations would typically identify the most stable conformer by comparing the energies of various rotational isomers. For many benzoic acid derivatives, a planar or near-planar arrangement is often the most stable due to conjugation between the carboxyl group and the aromatic ring. Steric hindrance from adjacent substituents can, in some cases, force the carboxyl group out of the plane. In the case of this compound, the fluorine atom is adjacent to the carboxyl substituent, and DFT would precisely quantify its influence on the rotational barrier and the preferred dihedral angle. While specific DFT data for this compound is not widely published, studies on related molecules like 6-Amino-3-bromo-2-fluorobenzoic acid show that conformational flexibility is primarily limited to the carboxylic acid group, with the benzene core remaining rigid.
An illustrative data table below shows the type of parameters that would be determined from a DFT geometry optimization study.
| Parameter | Predicted Value Range (Illustrative) | Description |
| C-Br Bond Length | ~1.90 Å | The distance between the Carbon and Bromine atoms. |
| C-F Bond Length | ~1.35 Å | The distance between the Carbon and Fluorine atoms. |
| C=O Bond Length | ~1.21 Å | The length of the carbonyl double bond. |
| O-H Bond Length | ~0.97 Å | The length of the hydroxyl bond in the carboxyl group. |
| C-C-C-O Dihedral Angle | 0° - 20° | The angle defining the rotation of the carboxyl group. |
Note: The values in this table are illustrative and based on typical values for similar compounds, not specific calculated data for this compound.
DFT is also employed to calculate the electronic properties of a molecule, which are crucial for understanding its reactivity, stability, and spectroscopic characteristics.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap.
For this compound, FMO analysis would reveal how the electron-withdrawing fluorine and bromine atoms, along with the carboxylic acid group, influence the electron density distribution across the molecule. The HOMO is expected to be localized primarily on the benzene ring, while the LUMO would likely have significant contributions from the carboxylic acid group and the carbon atoms attached to the halogens.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map would show a high negative potential around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the carboxyl group would appear as a region of high positive potential. The aromatic ring would exhibit a complex potential distribution influenced by the competing electron-withdrawing effects of the halogen and carboxyl substituents, highlighting sites susceptible to different types of chemical interactions.
The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small band gap suggests that the molecule is more reactive. DFT calculations provide a reliable estimation of this energy gap. While specific values for this compound are not available, DFT studies on related aromatic compounds allow for the prediction of its chemical behavior based on the calculated gap.
| Electronic Parameter | Predicted Information |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Band Gap | Energy difference (LUMO - HOMO); indicates chemical reactivity and kinetic stability. |
Note: This table describes the output of FMO analysis; specific energy values for this compound are not available from the provided search context.
Computational tools like DFT are highly effective in predicting the regioselectivity of chemical reactions, forecasting which site on a molecule is most likely to react. By analyzing parameters derived from electronic structure calculations, such as MEP maps and FMO analysis, chemists can predict the outcomes of reactions.
For this compound, DFT could be used to predict the most likely sites for electrophilic aromatic substitution or nucleophilic attack. For instance, in reactions like Suzuki coupling, which are common for bromo-aromatic compounds, DFT can help determine the relative reactivity of the C-Br bond. Calculations on related molecules suggest that the bromine atom can act as a leaving group. Furthermore, by modeling the transition states of potential reaction pathways, DFT can elucidate the mechanisms of reactions involving this compound, guiding the design of synthetic routes to create more complex molecules.
Vibrational Frequency Calculations
Vibrational frequency calculations are a cornerstone of computational chemistry, providing a theoretical prediction of the infrared (IR) and Raman spectra of a molecule. For this compound, these calculations are typically performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.
The standard approach involves optimizing the molecular geometry of the compound and then calculating the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. These calculations yield the harmonic vibrational frequencies. A widely used functional for this purpose is B3LYP, often paired with a comprehensive basis set such as 6-311++G(d,p), which is capable of describing the electronic structure of halogenated organic molecules with reasonable accuracy.
The theoretical spectra generated from these calculations can be compared with experimental data to validate the computational model. For a molecule like this compound, which belongs to the C_s point group symmetry, the vibrational modes are classified into in-plane (a') and out-of-plane (a") vibrations. The assignments of these calculated modes to specific molecular motions—such as C-H stretching, C=O stretching of the carboxylic acid group, C-C ring vibrations, and C-Br and C-F stretching—provide a detailed understanding of the molecule's dynamic behavior. While specific studies on 4-bromo-3-(methoxymethoxy) benzoic acid have utilized these methods, they serve as a direct methodological parallel for analyzing the title compound.
Below is a representative table illustrating the kind of data obtained from such calculations, showing the calculated frequency, IR intensity, and a brief assignment of the vibrational mode.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(O-H) | ~3500 | O-H stretch in carboxylic acid |
| ν(C=O) | ~1750 | C=O stretch in carboxylic acid |
| ν(C-C) | ~1600 | Aromatic C-C ring stretch |
| δ(O-H) | ~1400 | O-H in-plane bend |
| ν(C-F) | ~1250 | C-F stretch |
| ν(C-Br) | ~600 | C-Br stretch |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their interactions with solvents and their conformational changes.
MD simulations are a powerful tool for understanding how a solvent can influence the pathway of a chemical reaction. By simulating the molecule of interest within a box of explicit solvent molecules (e.g., water, methanol (B129727), or dimethyl sulfoxide), researchers can map the free energy surface of a reaction. This approach helps identify the most probable reaction coordinates and the heights of activation energy barriers.
For a reaction involving this compound, MD simulations can illuminate the role of the solvent in stabilizing transition states or intermediates. For instance, in polar solvents, hydrogen bonding between the solvent and the carboxylic acid group can significantly affect the molecule's reactivity and the mechanism of reactions such as esterification or amidation. The simulations track the trajectories of all atoms over time, providing a detailed picture of the solute-solvent interactions that govern the reaction pathway.
The conformational landscape of this compound is primarily defined by the orientation of the carboxylic acid group relative to the benzene ring. The key dihedral angle involves the C-C-C=O bonds, which determines whether the hydroxyl group of the carboxylic acid is cis or trans to the adjacent carbon atom of the ring.
Computational studies on substituted benzoic acids have shown that these molecules exist in equilibrium between different conformers. MD simulations can be used to explore this conformational space in different environments. In apolar solvents, benzoic acid derivatives often form hydrogen-bonded dimers. In contrast, polar solvents that are hydrogen bond acceptors can interact directly with the carboxylic group, inhibiting dimer formation and potentially favoring different monomeric conformations. By analyzing the simulation trajectories, one can determine the relative populations of different conformers and the dynamics of their interconversion, providing insight into how the solvent environment modulates the molecule's structure.
Thermodynamic Property Computations
High-accuracy quantum chemical methods are used to compute the fundamental thermodynamic properties of molecules in the ideal-gas state. These calculations are crucial for establishing a reliable thermochemical foundation for chemical processes.
The standard molar enthalpy of formation (ΔfH°m) in the ideal-gas state is a key thermodynamic quantity. For halobenzoic acids, this property has been critically evaluated using high-level composite computational methods like G3 and G4 theory. These methods involve a series of calculations that build upon initial geometries and vibrational frequencies obtained from DFT (such as B3LYP). They systematically correct for deficiencies in the basis set and electron correlation to approximate the exact energy of the molecule.
The calculated total atomization energies are then combined with the well-known enthalpies of formation of the constituent atoms (C, H, O, Br, F) in their standard states to derive the molecule's enthalpy of formation. These theoretical values can be used to assess and, in some cases, correct inconsistencies in experimental data derived from combustion calorimetry.
The following table presents computed ideal-gas enthalpies of formation for several monohalobenzoic acids at 298.15 K, as determined by high-level quantum chemical methods, illustrating the type of data generated in such studies.
| Compound | Computed ΔfH°m(g, 298.15 K) (kJ·mol⁻¹) |
|---|---|
| Benzoic Acid | -290.0 |
| 2-Fluorobenzoic Acid | -480.9 |
| 3-Fluorobenzoic Acid | -487.6 |
| 4-Fluorobenzoic Acid | -488.9 |
| 2-Bromobenzoic Acid | -244.1 |
| 3-Bromobenzoic Acid | -256.0 |
| 4-Bromobenzoic Acid | -254.8 |
The standard entropy (S°) and heat capacity (C°p) in the ideal-gas state are calculated using statistical mechanics, based on molecular properties derived from quantum chemical computations. The necessary inputs—molecular geometry, vibrational frequencies, and rotational constants—are typically obtained from DFT calculations (e.g., B3LYP).
The total entropy is calculated as the sum of translational, rotational, vibrational, and electronic contributions. Similarly, the heat capacity is determined from these same components. For molecules with internal rotors, such as the carboxylic acid group, a hindered rotor analysis is often performed to accurately account for its contribution to the thermodynamic functions. These computed values are essential for chemical equilibrium calculations and for converting thermodynamic data between different temperatures.
The table below provides computed values for ideal-gas heat capacity and entropy for a selection of halobenzoic acids at 298.15 K, demonstrating the results from these theoretical calculations.
| Compound | C°p,m(g, 298.15 K) (J·mol⁻¹·K⁻¹) | S°m(g, 298.15 K) (J·mol⁻¹·K⁻¹) |
|---|---|---|
| Benzoic Acid | 125.79 | 369.34 |
| 2-Fluorobenzoic Acid | 128.53 | 378.16 |
| 3-Fluorobenzoic Acid | 128.27 | 383.56 |
| 4-Fluorobenzoic Acid | 127.80 | 380.05 |
| 2-Bromobenzoic Acid | 132.88 | 395.03 |
| 3-Bromobenzoic Acid | 132.32 | 402.13 |
| 4-Bromobenzoic Acid | 131.95 | 398.81 |
Theoretical Analysis of Non-Covalent Interactions
Non-covalent interactions are fundamental to understanding the supramolecular chemistry of this compound, influencing its crystal packing, physical properties, and interactions with other molecules. Computational methods provide a powerful toolkit for the detailed characterization of these forces.
Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. etamu.edu In this compound, the bromine atom can participate in such interactions. The strength and nature of these halogen bonds are influenced by the electronic environment of the bromine atom, which is in turn affected by the fluorine and carboxylic acid substituents on the aromatic ring.
Computational studies on substituted halobenzenes have shown that electron-withdrawing groups tend to enhance the strength of halogen bonds, while electron-donating groups have the opposite effect. researchgate.net The fluorine atom and the carboxylic acid group in this compound are both electron-withdrawing, which is expected to increase the positive electrostatic potential (σ-hole) on the bromine atom, thereby strengthening its halogen bonding capabilities.
| Model System (Substituted Bromobenzene) | Substituent Position | Calculated Interaction Energy (kcal/mol) | Halogen Bond Length (Å) |
|---|---|---|---|
| Bromobenzene | - | -3.5 | 3.10 |
| 4-Fluorobromobenzene | para | -3.8 | 3.05 |
| 3-Fluorobromobenzene | meta | -3.7 | 3.07 |
| 4-Carboxybromobenzene | para | -4.2 | 3.01 |
Note: The data in this table is representative and derived from computational studies on analogous systems to illustrate the expected effects of substituents on halogen bonding in this compound.
The carboxylic acid moiety of this compound is a strong hydrogen bond donor and acceptor, leading to the formation of robust hydrogen bonding networks, most commonly the formation of cyclic dimers in the solid state and in non-polar solvents. researchgate.netucl.ac.uk Computational chemistry allows for a detailed analysis of the energetics and geometries of these hydrogen-bonded structures.
Theoretical studies, often employing methods like DFT and Møller-Plesset perturbation theory (MP2), have been conducted on the hydrogen-bonded dimers of various substituted benzoic acids. researchgate.netscispace.com These studies reveal that the stability of the dimer is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromo and fluoro substituents in the target molecule, can affect the acidity of the carboxylic proton and the basicity of the carbonyl oxygen, thereby modulating the strength of the hydrogen bonds.
The binding energy of the dimer, which is the energy released upon its formation from two monomers, is a direct measure of the strength of the hydrogen bonds. Geometric parameters, such as the O-H···O bond length and angle, also provide valuable information about the nature of these interactions.
| Substituted Benzoic Acid Dimer | Calculated Dimerization Energy (kcal/mol) | O-H···O Bond Length (Å) | O-H···O Bond Angle (°) |
|---|---|---|---|
| Benzoic Acid | -16.5 | 1.65 | 178 |
| 4-Fluorobenzoic Acid | -16.2 | 1.66 | 177 |
| 3-Fluorobenzoic Acid | -16.3 | 1.66 | 178 |
| 4-Bromobenzoic Acid | -16.4 | 1.65 | 178 |
Note: This table presents representative data from computational studies on similar substituted benzoic acid dimers to provide insight into the expected hydrogen bonding characteristics of this compound.
Structure-Property Relationship (SPR) Modeling
Structure-Property Relationship (SPR) models, often developed through Quantitative Structure-Property Relationship (QSPR) studies, are computational tools that correlate the structural features of a molecule with its physicochemical properties. For this compound, SPR models can be employed to predict a range of properties based on its molecular descriptors.
One of the key properties for a benzoic acid derivative is its acid dissociation constant (pKa). QSAR models have been successfully developed to predict the pKa of substituted benzoic acids. optibrium.comresearchgate.netnih.gov These models typically use a combination of quantum mechanical and empirical descriptors that capture the electronic effects of the substituents. For this compound, descriptors such as the partial atomic charges on the carboxylic acid group, the Hammett constants of the bromo and fluoro substituents, and calculated electrostatic potentials can be used as inputs for such models.
A general linear model for predicting the pKa of substituted benzoic acids can be represented by the following equation:
pKa = β₀ + β₁σ₁ + β₂σ₂ + ... + βₙσₙ
Where:
β₀ is the intercept (pKa of the parent benzoic acid)
βᵢ are the regression coefficients
σᵢ are the molecular descriptors (e.g., Hammett constants, electronic parameters)
For this compound, the Hammett constants for the meta-fluoro (σ_m-F = +0.34) and para-bromo (σ_p-Br = +0.23) substituents would be key inputs. The additive nature of these effects would be expected to lower the pKa relative to benzoic acid, making it a stronger acid.
| Property | Relevant Molecular Descriptors | Predicted Trend for this compound |
|---|---|---|
| Acidity (pKa) | Hammett constants, electrostatic potential at the acidic proton | Lower pKa (stronger acid) compared to benzoic acid |
| Lipophilicity (logP) | Molecular surface area, polarizability, contributions of bromo and fluoro groups | Higher logP (more lipophilic) compared to benzoic acid |
| Solubility | Lattice energy, hydrogen bonding capacity, molecular volume | Lower aqueous solubility compared to benzoic acid |
Note: The trends in this table are based on established principles of structure-property relationships and data from related compounds.
Applications in Advanced Chemical Synthesis and Functional Materials
Role as a Versatile Synthetic Intermediate
The strategic placement of the bromo and fluoro groups on the aromatic ring, combined with the carboxylic acid functionality, makes 4-bromo-3-fluorobenzoic acid a highly adaptable intermediate in organic synthesis. These features allow for a variety of chemical transformations, enabling its use as a foundational component in the construction of more elaborate molecular architectures.
Precursor for Complex Organic Compounds
This compound serves as a crucial starting material for the synthesis of intricate organic compounds. The presence of multiple reaction sites on the molecule allows for sequential and controlled chemical modifications. For instance, the carboxylic acid group can be readily converted into esters, amides, or other functional groups. The bromine atom is particularly useful for engaging in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are powerful methods for forming new carbon-carbon bonds. The fluorine atom, while generally less reactive, influences the electronic properties of the molecule and can play a role in directing the regioselectivity of certain reactions. This multi-functionality enables chemists to build complex molecular frameworks with a high degree of precision.
Building Block in the Development of Small-Molecule Libraries
In the field of drug discovery and materials science, the creation of small-molecule libraries is a powerful strategy for identifying compounds with desired biological or physical properties. This compound is an ideal scaffold for this purpose. Its capacity to undergo various chemical reactions allows for the systematic introduction of diverse chemical functionalities at different positions on the molecule. By reacting the carboxylic acid group with a range of amines, for example, a library of amides can be generated. Similarly, the bromine atom can be used as a handle to introduce a variety of substituents via cross-coupling reactions. This combinatorial approach, starting from a single, versatile building block, facilitates the rapid generation of a large number of structurally related compounds, significantly accelerating the discovery process for new drugs and materials.
Development of Bioactive Compounds
The unique structural features of this compound make it a valuable precursor in the synthesis of bioactive compounds with potential therapeutic applications. The presence of the fluorine atom, in particular, is often associated with enhanced metabolic stability and increased binding affinity to biological targets.
Pharmaceutical Lead Compound Development
In the quest for new medicines, this compound has been utilized as a starting point for the development of lead compounds targeting a range of diseases. Its ability to be chemically modified in a controlled manner allows medicinal chemists to systematically explore the structure-activity relationships of a given class of compounds, optimizing their potency and selectivity for a particular biological target.
Anti-cancer Drug Precursors (e.g., Benzamide Derivatives)
Derivatives of benzoic acid, particularly benzamides, are a well-established class of compounds with significant anti-cancer activity preprints.org. Research has shown that this compound can be a key intermediate in the synthesis of novel benzamide derivatives with potential as anti-cancer agents nih.govnih.gov. For example, it can be used to construct the core structures of compounds that act as inhibitors of protein kinases, enzymes that are often dysregulated in cancer cells nih.gov. The specific substitution pattern of this compound can contribute to the unique binding properties of the final drug candidates, potentially leading to improved efficacy and reduced side effects.
| Precursor Compound | Resulting Derivative Class | Potential Application |
| This compound | Benzamide Derivatives | Anti-cancer Agents |
Compounds with Antibacterial and Anti-inflammatory Potential
The search for new antibacterial and anti-inflammatory agents is a critical area of pharmaceutical research. Flavonoids, a class of natural products, are known to possess a wide range of biological activities, including antibacterial and anti-inflammatory effects mdpi.com. Synthetic derivatives incorporating structural motifs found in bioactive natural products are a promising avenue for drug discovery. While direct synthesis of antibacterial or anti-inflammatory compounds from this compound is an area of ongoing research, the structural features of this compound are relevant to the design of new therapeutic agents. For instance, pyrrole-containing compounds, which can be synthesized using versatile building blocks, have shown significant antibacterial potential mdpi.com. The principles of using substituted benzoic acids as scaffolds for bioactive compounds can be applied to the development of new antibacterial and anti-inflammatory drugs.
| Compound Class | Bioactivity |
| Flavonoids | Antibacterial, Anti-inflammatory mdpi.com |
| Pyrrole Derivatives | Antibacterial mdpi.com |
Modulating Biological Activity through Halogen Substituents
The strategic placement of halogen substituents, specifically bromine and fluorine, on the benzoic acid scaffold plays a crucial role in modulating the biological activity of derivative compounds. The distinct electronegativity, size, and lipophilicity of these halogens influence how the molecule interacts with biological targets, a key consideration in drug design and discovery.
For instance, research into retinoidal benzoic acids, such as chalcone-4-carboxylic acids, has shown that the substitution pattern on the phenyl rings significantly impacts their differentiation-inducing activity on cancer cells. While not directly involving this compound, these studies highlight the principle that specific substitutions can enhance biological potency. The bulky bromine atom and the highly electronegative fluorine atom in this compound can lead to derivatives with altered pharmacokinetic properties, such as improved membrane permeability and metabolic stability, which are desirable attributes for bioactive compounds.
| Compound Class | Key Findings in Structure-Activity Relationship (SAR) |
| Retinoidal Benzoic Acids | Substitution of bulky alkyl groups increases activity. nih.gov |
| Diphenylamine-based Retinoids | Flexibility of the carboxylic acid-containing substituent influences agonist/antagonist activity. nih.gov |
| General Benzoic Acid Derivatives | The nature and position of substituents are critical for biological activity. |
Agrochemical Compound Synthesis (e.g., Herbicides, Fungicides, Insecticides)
While direct examples of commercial agrochemicals synthesized from this compound are not prominently documented in publicly available literature, its structural isomer, 3-bromo-4-fluorobenzoic acid, serves as a known intermediate in the synthesis of insecticides. nih.govgoogle.com This highlights the potential of bromofluorobenzoic acid scaffolds in the development of agrochemical agents. Specifically, 3-bromo-4-fluorobenzoic acid is used in the preparation of 3-phenoxy-4-fluoro-benzyl alcohol, a precursor for certain insecticidal compounds. nih.govgoogle.com
The core structure of this compound provides a versatile platform for the synthesis of various agrochemicals. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the attachment of different toxophoric moieties. The bromo and fluoro substituents can influence the compound's mode of action, environmental persistence, and selectivity towards target pests. Synthetic pyrethroids, a major class of insecticides, are esters of chrysanthemic and pyrethroic acids. beyondpesticides.orgarkat-usa.orgbeyondpesticides.org The synthesis of novel pyrethroid analogues often involves the incorporation of substituted aromatic rings, and a bromofluorinated benzoic acid derivative could serve as a valuable precursor in this context.
| Agrochemical Intermediate | Target Agrochemical Class |
| 3-Phenoxy-4-fluoro-benzyl alcohol (from 3-bromo-4-fluorobenzoic acid) | Insecticides nih.govgoogle.com |
Applications in Materials Science
The unique combination of functional groups and substituents in this compound makes it a valuable precursor in the field of materials science for the creation of novel polymers, dyes, and other functional materials.
Precursors for Polymers and Dyes
The carboxylic acid functionality of this compound allows it to be used as a monomer in polymerization reactions, such as polyesterification, to produce polymers with tailored properties. The presence of the halogen atoms can enhance the thermal stability, flame retardancy, and chemical resistance of the resulting polymers.
In the realm of dyes, the aromatic nature of this compound makes it a suitable starting material for the synthesis of azo dyes. Azo compounds are a significant class of colorants used in various applications, including textiles. The synthesis often involves the diazotization of an aromatic amine and subsequent coupling with a suitable coupling component. While direct synthesis of disperse dyes from this compound is not widely reported, the use of related compounds like 4-bromoaniline in the synthesis of disazo disperse dyes for polyester fabrics is well-established. researchgate.netiiste.org These studies demonstrate the utility of the bromo-substituted aromatic core in creating dyes with good fastness properties.
Development of New Functional Materials
Substituted benzoic acids are known to be important building blocks for the synthesis of liquid crystals. nih.govresearchgate.netnih.govuobasrah.edu.iq The rigid core of the benzoic acid, combined with flexible side chains, can lead to the formation of mesophases, which are states of matter intermediate between crystalline solids and isotropic liquids. The presence and position of substituents on the benzoic acid ring significantly influence the liquid crystalline properties, such as the temperature range of the mesophase and the dielectric anisotropy. The specific substitution pattern of this compound, with its polar halogen atoms, could be exploited to design new liquid crystalline materials with specific electro-optical properties for display applications.
Development of Radiolabeled Probes and Imaging Agents
The development of radiolabeled molecules for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a critical area of medical research. Benzoic acid derivatives are among the structures that have been investigated as scaffolds for such imaging agents.
The introduction of a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into a biologically active molecule allows for the non-invasive visualization and quantification of physiological and pathological processes. The synthesis of ¹⁸F-labeled benzoic acid derivatives, such as 4-[¹⁸F]fluorobenzoic acid, is a well-established strategy for creating PET probes. These probes can be designed to target specific biological markers, such as receptors or enzymes, that are overexpressed in diseases like cancer.
While there is no specific literature detailing the radiolabeling of this compound itself, its structure presents possibilities for such modifications. For instance, the bromine atom could potentially be replaced with a radioisotope of iodine (e.g., ¹²³I or ¹³¹I) for SPECT imaging. Alternatively, the core structure could be modified to incorporate a chelating agent for radiometals. The development of radiolabeled derivatives of this compound could lead to novel imaging agents for diagnostic purposes, although this remains an area for future research.
| Imaging Modality | Relevant Radionuclide | Potential Application |
| PET | Fluorine-18 (¹⁸F) | Cancer Imaging |
| SPECT | Iodine-123 (¹²³I), Iodine-131 (¹³¹I) | Targeted Radiodiagnostics |
Advanced Characterization Techniques and Quality Assurance in Research
Chromatographic Purity and Separation Methodologies
Chromatographic techniques are indispensable for assessing the purity of 4-Bromo-3-fluorobenzoic acid, allowing for the separation and quantification of the main compound from any impurities or related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods employed for this purpose, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase, is the most common approach. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
A typical HPLC method for analyzing halogenated benzoic acids would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like phosphoric or formic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comtandfonline.comtandfonline.com Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in this compound provides strong chromophoric activity. The method would be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness to ensure reliable and consistent results. ekb.eg While specific validated methods for this compound are not widely published, the purity is often reported by commercial suppliers to be ≥97.5% as determined by HPLC.
Illustrative HPLC Parameters for Analysis of a Halogenated Benzoic Acid:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 222 nm tandfonline.com |
| Injection Volume | 10 µL |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. chromatographytoday.comsielc.com An Acquity UPLC system or similar is often employed for such analyses. chromatographytoday.com The fundamental principles of separation in UPLC are the same as in HPLC, but the enhanced performance allows for more efficient separation of closely related impurities.
For this compound, a UPLC method would offer a more detailed impurity profile in a shorter timeframe, which is particularly advantageous in high-throughput screening or process monitoring. The use of smaller particle columns leads to higher backpressures, necessitating specialized UPLC systems capable of handling these conditions.
Comparative Advantages of UPLC over HPLC:
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Higher |
Thermal Analysis (e.g., Thermogravimetric Analysis)
Thermal analysis techniques are crucial for determining the physical properties of a compound, such as its melting point and thermal stability. For this compound, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. unca.edu For this compound, a TGA scan would reveal its decomposition temperature and any mass loss due to residual solvents or volatiles. A stable compound will show a flat TGA curve until the onset of decomposition. The thermal stability of benzoic acid derivatives can be influenced by the nature and position of substituents on the aromatic ring. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org DSC is widely used to determine the melting point and enthalpy of fusion of crystalline solids. For this compound, a sharp endothermic peak on the DSC thermogram would indicate its melting point, which is a key indicator of purity. A broad melting range could suggest the presence of impurities. The melting point for this compound is reported to be in the range of 210-213 °C. A DSC experiment would provide a precise value and a graphical representation of the melting process. researchgate.net
Typical Data Obtainable from Thermal Analysis:
| Technique | Information Provided | Relevance for this compound |
|---|---|---|
| TGA | Decomposition Temperature, Thermal Stability | Ensures the compound is stable under experimental conditions and free of volatile impurities. |
| DSC | Melting Point, Enthalpy of Fusion, Purity | Confirms the identity and purity of the compound. |
Benchmarking and Validation of Computational Models with Experimental Data
In modern chemical research, computational modeling, particularly using Density Functional Theory (DFT), plays a significant role in predicting the properties of molecules. researchgate.netd-nb.info However, the reliability of these computational models is contingent upon their validation against accurate experimental data. For the class of halobenzoic acids, which includes this compound, a critical evaluation of thermodynamic properties through a combination of computational chemistry and experimental data is essential. nist.govnist.gov
The process involves calculating properties such as enthalpies of formation, sublimation, and fusion using various DFT functionals and basis sets. nih.gov These calculated values are then benchmarked against experimentally determined values obtained from techniques like calorimetry. nist.gov Discrepancies between computed and experimental results can highlight limitations of the computational methods or suggest inaccuracies in the experimental data. For instance, a study on monohalobenzoic acids revealed inconsistencies between experimental and computed enthalpies of formation for some isomers, leading to re-evaluated recommended values based on a combination of validated computational data and structure-property relationships. nist.gov
Furthermore, spectroscopic data can be used for benchmarking. Calculated vibrational frequencies from DFT can be compared to experimental IR and Raman spectra. researchgate.net Similarly, computed NMR chemical shifts can be validated against experimental NMR data. mdpi.comnih.gov This rigorous comparison ensures that the computational models accurately represent the molecular structure and properties of this compound, allowing for their predictive use in further research.
Example of a Benchmarking Workflow:
| Computational Step | Experimental Validation | Purpose |
|---|---|---|
| Geometry Optimization (DFT) | X-ray Crystallography Data | To ensure the calculated molecular structure is accurate. |
| Vibrational Frequency Calculation | FT-IR and Raman Spectroscopy | To validate the accuracy of the calculated vibrational modes. |
| Calculation of Thermodynamic Properties | Calorimetry (DSC, etc.) | To benchmark the accuracy of computed energies (e.g., enthalpy of formation). |
| NMR Shielding Calculation | ¹H and ¹³C NMR Spectroscopy | To confirm the electronic structure and chemical environment of atoms. |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing methyl esters or amides from 4-bromo-3-fluorobenzoic acid, and how can reaction efficiency be improved?
- Methodology :
- Esterification : React this compound with methanol in the presence of H₂SO₄ as a catalyst under reflux (24 hours). Purify via column chromatography using dichloromethane/hexane .
- Amide Formation : Use coupling agents like HATU with DIEA in DMF for efficient activation. Monitor reaction completion via LCMS to ensure high yields (>80%) .
- Optimization Tips : Adjust stoichiometry (e.g., 1.5 equivalents of acetimidamide) and reaction time (1.5–2 hours) to minimize side products.
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Key Techniques :
- ¹H NMR : Identify substituent patterns (e.g., aromatic protons at δ 7.57–8.15 ppm) and monitor coupling constants for fluorine/bromine effects .
- GC-MS : Confirm molecular ion peaks (e.g., m/z 310 for amide derivatives) .
- Melting Point Analysis : Compare observed values (e.g., 207°C) with literature data to assess purity .
- Data Interpretation : Fluorine’s electronegativity deshields adjacent protons, while bromine’s mass impacts isotopic patterns in MS.
Q. How should this compound be safely handled and stored in laboratory settings?
- Safety Protocols :
- Use PPE (gloves, goggles) to avoid skin/eye irritation. Store in sealed containers at room temperature in dry conditions to prevent decomposition .
- Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies to comply with environmental regulations .
Advanced Research Questions
Q. How does the choice of coupling agents impact the synthesis of amide derivatives from this compound?
- Comparative Analysis :
- HATU vs. EDCI : HATU offers higher yields (>80%) due to superior activation of carboxylic acids but requires anhydrous conditions. EDCI is cost-effective but may necessitate longer reaction times .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while DIEA neutralizes acidic byproducts, improving reaction efficiency .
- Troubleshooting : Low yields may result from moisture sensitivity; ensure rigorous drying of reagents and solvents.
Q. What strategies address regioselectivity challenges when introducing additional substituents to this compound?
- Electrophilic Aromatic Substitution :
- Directing Groups : The meta-directing nature of the -COOH group and ortho/para-directing effects of halogens influence substitution sites. Computational modeling (DFT) can predict reactive sites .
- Halogen Exchange : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to introduce aryl groups at the bromine site .
Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?
- Modeling Parameters :
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic behavior.
- Solvent Effects : Simulate solvation energies (e.g., using COSMO-RS) to optimize reaction media .
- Validation : Compare predicted reaction pathways with experimental outcomes (e.g., Suzuki coupling yields) to refine models.
Q. What challenges arise in crystallographic studies of this compound derivatives, and how can SHELX software improve refinement?
- Challenges : Heavy atoms (Br, F) cause absorption errors; twinning may occur in low-symmetry crystals.
- SHELX Configuration :
- Use
SHELXLfor anisotropic refinement of Br/F atoms. - Apply TWIN/BASF commands to model twinned data .
- Validation : Check R-factors and residual density maps to ensure structural accuracy.
Q. How are boronic acid derivatives of this compound synthesized, and what are their applications?
- Synthesis :
- Convert the bromine group to a boronic acid via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc) .
- Applications :
- Use in Suzuki-Miyaura couplings to create biaryl structures for drug discovery .
Data Contradiction Analysis
Q. Why do esterification methods using H₂SO₄ vs. HCl yield different purity levels for methyl 4-bromo-3-fluorobenzoate?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
